(3R)-oxolane-3-sulfonamide
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Overview
Description
(3R)-Oxolane-3-sulfonamide is a chiral compound belonging to the class of oxolane derivatives It features a sulfonamide group attached to the third carbon of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-oxolane-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from dihydrofuran.
Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions. This involves reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The chiral center at the third carbon is resolved using chiral catalysts or chiral auxiliaries to obtain the (3R) configuration.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Sulfonylation: Utilizing large reactors to carry out the sulfonylation reaction under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3R)-Oxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(3R)-Oxolane-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-oxolane-3-sulfonamide involves its interaction with biological targets:
Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as antimicrobial activity.
Comparison with Similar Compounds
(3S)-Oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the third carbon.
Oxolane-2-sulfonamide: A similar compound with the sulfonamide group attached to the second carbon of the oxolane ring.
Tetrahydrofuran-3-sulfonamide: A related compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other positional isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2639374-77-7 |
---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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